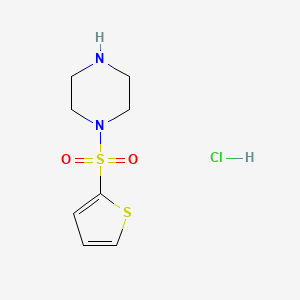

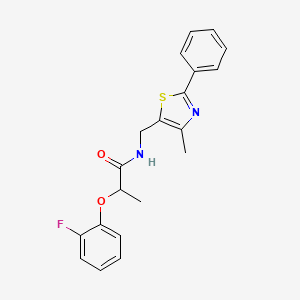

![molecular formula C11H7N3O B2697349 Benzo[4,5]imidazo[1,2-A]pyrimidine-3-carbaldehyde CAS No. 1253696-36-4](/img/structure/B2697349.png)

Benzo[4,5]imidazo[1,2-A]pyrimidine-3-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzo[4,5]imidazo[1,2-A]pyrimidine-3-carbaldehyde is a compound that falls under the category of benzimidazole derivatives . These derivatives have been synthesized and widely screened for their biological activities . They have found diverse pharmacological applications as antibacterial , antibiotic , anticancer , anti-inflammatory , antifungal , antidiabetic , enzyme-inhibiting , anti-hepatitis C , cytotoxic , antihypertensive , and antiprotozoal agents .

Synthesis Analysis

A new class of fused tricyclic benzo[4,5]imidazo[1,2-a]-pyrimidine-3-carboxamide derivatives was synthesized via an environmentally benign one-pot sequential four-component condensation reaction of an amine, 2,2,6-trimethyl-4H-1,3-dioxin-4-one, an aldehyde and 1H-benzo[d]imidazol-2-amine without using a catalyst . Another synthesis method involves the Povarov (aza-Diels–Alder) and oxidation reactions, starting from benzimidazole-2-arylimines .Molecular Structure Analysis

The structures of the synthesized compounds have been confirmed by spectral data, including IR, 1H and 13C NMR and mass spectra . During the Povarov reaction, [1,3] sigmatropic rearrangement leading to dihydrobenzimidazo[1,2-a]pyrimidines took place .Chemical Reactions Analysis

The most common methods for the preparation of benzo[4,5]imidazo[1,2-a]pyrimidine derivatives are based on the one-pot three-component reactions . These reactions are catalyzed by various substances such as silica sulfuric acid , ammonium acetate , sulfamic acid , alkyl disulfamic acid-functionalized silica-coated magnetic nanoparticles , zinc chloride , silane@TiO2 nanoparticles , and Brønsted acidic ionic liquid .Wissenschaftliche Forschungsanwendungen

Efficient Synthesis Methods

Researchers have developed numerous efficient methods for synthesizing benzo[4,5]imidazo[1,2-a]pyrimidine derivatives. One notable method involves a three-component reaction in water under microwave irradiation without a catalyst, offering advantages such as higher yield, lower cost, and reduced environmental impact (S. Tu et al., 2007). Another approach uses thiamine hydrochloride (VB1) as an inexpensive catalyst for synthesizing these derivatives in a water medium, highlighting the method's environmentally friendly aspect (Jun-hua Liu et al., 2012).

Antimicrobial Applications

Benzo[4,5]imidazo[1,2-a]pyrimidine derivatives have shown promising results as antimicrobial agents. A study on the synthesis of novel derivatives and their potent antimicrobial activity highlights the potential of these compounds in developing new antimicrobial drugs (G. Prasoona et al., 2020).

Environmental and Optical Applications

The environmentally benign synthesis of these derivatives, without the use of harmful solvents or catalysts, demonstrates the compound's role in promoting green chemistry (Jun-hua Liu et al., 2012). Additionally, some benzo[4,5]imidazo[1,2-a]pyrimidine derivatives have been explored for their optical properties and potential as selective fluorescent sensors for zinc ions, showcasing their utility in environmental monitoring and analysis (Manish Rawat et al., 2018).

Anti-neoplastic Activity

The antineoplastic activity of substituted benzo[4,5]imidazo[1,2-a]pyrimidine derivatives has been investigated, with some compounds exhibiting significant activity against various cancer cell lines. This research points towards the potential application of these compounds in cancer therapy (A. Abdel-Hafez, 2007).

Wirkmechanismus

Target of Action

Benzo[4,5]imidazo[1,2-A]pyrimidine-3-carbaldehyde primarily targets the Cyclooxygenase-2 (COX-2) enzyme . COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are key mediators in inflammation and pain .

Mode of Action

This compound interacts with the COX-2 enzyme by fitting into its active site . This interaction inhibits the enzyme’s activity, thereby reducing the production of prostaglandins .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the prostaglandin synthesis pathway . By inhibiting the COX-2 enzyme, this compound reduces the production of prostaglandins, particularly PGE2, which are responsible for inflammation and pain .

Pharmacokinetics

It has been shown to have a dose-dependent anti-nociceptive activity, suggesting good bioavailability .

Result of Action

The inhibition of the COX-2 enzyme by this compound leads to a decrease in prostaglandin production. This results in reduced inflammation and pain . Additionally, it has shown considerable inhibitory effects on MCF-7 breast cancer cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound has shown to exhibit aggregation-induced emission, indicating that its fluorescence properties can be affected by the surrounding environment . .

Biochemische Analyse

Biochemical Properties

Benzo[4,5]imidazo[1,2-A]pyrimidine-3-carbaldehyde has been identified as a selective inhibitor of the enzyme cyclooxygenase-2 (COX-2) . This enzyme plays a crucial role in the biosynthesis of prostaglandins, which are key mediators in inflammatory processes .

Cellular Effects

The compound’s inhibitory effect on COX-2 can influence various cellular processes. By inhibiting COX-2, this compound can potentially reduce the production of prostaglandins, thereby mitigating inflammation and associated cellular responses .

Molecular Mechanism

At the molecular level, this compound interacts with the active site of the COX-2 enzyme . This interaction inhibits the enzyme’s activity, leading to a decrease in prostaglandin production .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have not been extensively studied. Its inhibitory effects on COX-2 suggest potential long-term impacts on cellular function, particularly in relation to inflammation and pain responses .

Metabolic Pathways

Given its role as a COX-2 inhibitor, it likely interacts with pathways involving prostaglandin biosynthesis .

Subcellular Localization

Given its molecular mechanism of action, it is likely that it interacts with COX-2 enzymes located in the endoplasmic reticulum and nuclear envelope .

Eigenschaften

IUPAC Name |

pyrimido[1,2-a]benzimidazole-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3O/c15-7-8-5-12-11-13-9-3-1-2-4-10(9)14(11)6-8/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOBNHQKMYPQIEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3N2C=C(C=N3)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

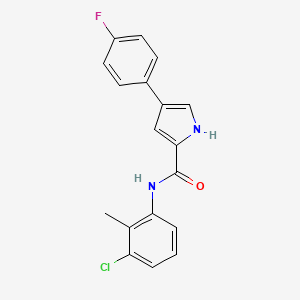

![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-fluorobenzamide hydrochloride](/img/structure/B2697269.png)

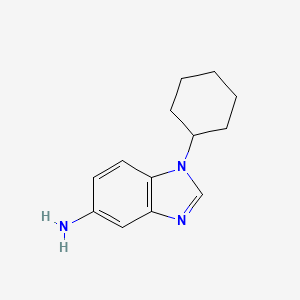

![2-(8-((3-fluorophenyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2697270.png)

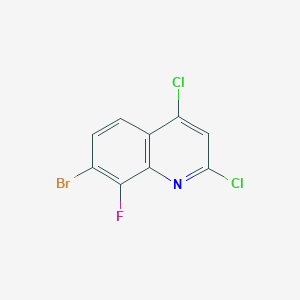

![5-[(2-Fluorophenyl)methoxy]-2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]pyran-4-one](/img/structure/B2697278.png)

![N-[(2-Chloro-3-methylimidazol-4-yl)methyl]-N-[2-(cyclohexen-1-yl)ethyl]prop-2-enamide](/img/structure/B2697280.png)

![2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2697283.png)

![N-[2-(cyclohexen-1-yl)ethyl]-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide](/img/structure/B2697284.png)

![5-((2-(indolin-1-yl)-2-oxoethyl)thio)-7-(2-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2697285.png)

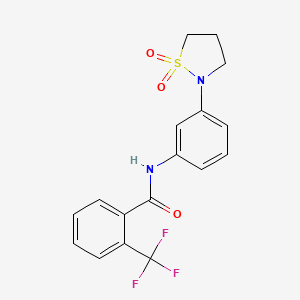

![1-(4-Hydroxy-3,5-dimethylphenyl)-2-{[3-(trifluoromethyl)phenyl]sulfonyl}-1-ethanone](/img/structure/B2697288.png)